molecular formula C6H6BF3KNO B1454434 Potassium 5-methoxypyridine-3-trifluoroborate CAS No. 1451390-69-4

Potassium 5-methoxypyridine-3-trifluoroborate

Cat. No.: B1454434
CAS No.: 1451390-69-4
M. Wt: 215.02 g/mol
InChI Key: GONJJEODGCVTSI-UHFFFAOYSA-N
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Description

Potassium 5-methoxypyridine-3-trifluoroborate is an organotrifluoroborate salt featuring a pyridine ring substituted with a methoxy group (-OCH₃) at position 5 and a trifluoroborate (-BF₃K) moiety at position 3. Such compounds are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with palladium catalysts .

Properties

IUPAC Name

potassium;trifluoro-(5-methoxypyridin-3-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF3NO.K/c1-12-6-2-5(3-11-4-6)7(8,9)10;/h2-4H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONJJEODGCVTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CN=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methoxypyridine Pinacol Boronate Ester

The boronate ester is commonly prepared via a reaction between a substituted pyridine organometallic reagent (such as a Grignard reagent) and a boron source like pinacol borate. For example, the methoxypyridine pinacol boronate can be synthesized by:

  • Reacting methoxypyridine derivatives with vinyl Grignard reagents in tetrahydrofuran (THF) solvent at room temperature.
  • The boron esterification occurs upon addition of pinacol borate.
  • After completion, the reaction mixture is acidified with aqueous hydrochloric acid to quench the reaction and extract the organic layer containing the boronate ester.

This method is exemplified in the preparation of vinyl pinacol borates with methoxyl groups on the pyridine ring, achieving yields around 70-75% in the boronate formation step.

Conversion to Potassium Trifluoroborate Salt

The boronate ester is then converted to the potassium trifluoroborate salt by fluoridation using potassium bifluoride (KHF2) in a polar aprotic solvent such as dimethylformamide (DMF):

  • The boronate ester solution is mixed with potassium bifluoride in DMF.
  • The mixture is heated at 80–100 °C for 6–8 hours under stirring.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, solvents are removed by evaporation.
  • The residue is treated with acetone and methyl tertiary butyl ether (MTBE) to precipitate the potassium trifluoroborate salt.
  • The solid is filtered and dried under vacuum to yield the product with purity typically above 95% and yields around 65-70%.

This two-step process is well-documented for similar vinyl trifluoroborates and can be adapted for the 5-methoxypyridine-3-trifluoroborate by using the corresponding methoxypyridine boronate ester intermediate.

Representative Data Table for Preparation of Potassium Trifluoroborates (Adapted from Patent Data)

Step Reagents/Conditions Yield (%) Purity (%) Notes
Boronate Ester Formation Methoxypyridine + vinyl Grignard in THF, RT, acid quench 70-75 N/A Room temperature, aqueous HCl quench
Fluoridation to Trifluoroborate Boronate ester + KHF2 in DMF, 80–100 °C, 6–8 h 65-70 95-97 Solvent evaporation, acetone/MTBE precipitation

Supporting Research Findings

  • Potassium organotrifluoroborates, including heteroaryl derivatives like methoxypyridines, are stable under air and moisture, making them convenient reagents in cross-coupling chemistry.
  • The fluoridation step using potassium bifluoride is a mild and efficient method to convert boronate esters to trifluoroborates, with good control over purity and yield.
  • The use of pinacol boronate esters as intermediates is advantageous due to their stability and ease of purification before conversion to trifluoroborates.
  • Methoxypyridine trifluoroborates can be synthesized analogously to other substituted pyridine trifluoroborates, with the methoxy substituent typically introduced prior to boronation.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-methoxypyridine-3-trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the aryltrifluoroborate and an aryl halide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

The compound is a crucial reagent in organic synthesis, particularly in:

  • Suzuki-Miyaura Coupling Reactions : This reaction allows for the formation of biaryl compounds from aryl halides and boron reagents. Potassium 5-methoxypyridine-3-trifluoroborate serves as a nucleophilic partner, reacting with palladium catalysts to facilitate carbon-carbon bond formation .

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity:

  • Voltage-Gated Potassium Channel Blockade : Studies have shown that derivatives of this compound can inhibit voltage-gated potassium channels, suggesting potential therapeutic applications in neurological disorders such as multiple sclerosis .
  • Anticancer Activity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential utility in cancer therapy .

Anticancer Efficacy

A study investigated the cytotoxic effects of this compound derivatives on FaDu hypopharyngeal tumor cells. The results indicated significant apoptosis induction compared to standard chemotherapeutics like bleomycin. Structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring influenced their efficacy.

Neuroprotective Properties

Another study focused on the neuroprotective potential of derivatives of this compound. These compounds were tested for their ability to block voltage-gated potassium channels and showed promise as therapeutic agents for demyelinating diseases by stabilizing neuronal membrane potentials.

Comparative Analysis of Biological Activities

The following table summarizes key features and biological activities of this compound compared to related compounds:

Compound NameUnique FeaturesBiological Activity
This compoundVoltage-gated potassium channel blockerPotential treatment for neurological disorders
Potassium 5-methoxypyridine-2-trifluoroborateSimilar structure with different substitutionModerate biological activity
Potassium phenyltrifluoroborateGeneral cross-coupling reagentUsed in various coupling reactions

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates stability under physiological conditions, which is crucial for its application in biological systems. While low doses are generally safe, higher concentrations may lead to toxicity, necessitating careful dosage considerations in therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Trifluoroborate Salts

Structural and Functional Group Comparisons

The key distinction between potassium 5-methoxypyridine-3-trifluoroborate and its analogs lies in the substituents on the pyridine ring. Below is a comparative analysis of structurally related compounds:

Compound Name (CAS No.) Substituent(s) on Pyridine Ring Molecular Formula Molecular Weight Key Properties/Applications
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate (1953098-33-3) -OCHF₂ at C5, -BF₃K at C3 C₆H₄BF₅KNO 251.0034 Electron-withdrawing -OCHF₂ enhances stability; used in aryl coupling reactions.
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate (1150654-62-8) -Br at C6, -F at C3, -BF₃K at C2 C₅H₂BBrF₄KN 281.88 Halogen substituents (-Br, -F) increase reactivity in cross-couplings; steric hindrance at C2 may slow reactions.
Potassium (6-chloropyridin-3-yl)trifluoroborate (1235099-38-3) -Cl at C6, -BF₃K at C3 C₅H₃BClF₃KN 218.44 Chlorine at C6 facilitates nucleophilic substitution; lower molecular weight improves solubility.
Potassium (6-bromopyridin-3-yl)trifluoroborate (1189097-43-5) -Br at C6, -BF₃K at C3 C₅H₃BBrF₃KN 262.90 Bromine enhances oxidative addition in Pd-catalyzed reactions; higher cost due to bromine.

Electronic and Steric Effects

  • Methoxy Group (-OCH₃): The methoxy substituent in the target compound is electron-donating, which may activate the pyridine ring toward electrophilic substitution. This contrasts with electron-withdrawing groups like -OCHF₂ (in CAS 1953098-33-3), which stabilize the boron center but reduce ring reactivity .
  • Halogen Substituents (-Br, -Cl, -F): Halogens at C6 (e.g., in CAS 1150654-62-8 and 1235099-38-3) introduce steric bulk and electronic effects that influence coupling efficiency. Bromine’s larger atomic radius may slow reaction kinetics compared to chlorine or fluorine .

Commercial Availability and Practical Considerations

  • Pricing and Availability: Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate (CAS 1953098-33-3) is priced at $500/250 mg, with a 3–4 week lead time . Brominated analogs (e.g., CAS 1189097-43-5) are typically costlier due to halogen content .
  • Handling and Storage: All trifluoroborates require anhydrous storage under inert gas (N₂/Ar) to prevent hydrolysis. Methoxy-substituted variants may offer greater air stability compared to halogenated derivatives .

Biological Activity

Potassium 5-methoxypyridine-3-trifluoroborate is a compound that has garnered attention in both organic synthesis and biological research due to its unique properties and potential applications. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Stability
this compound is characterized by its trifluoroborate group, which enhances its stability and reactivity in various chemical reactions. This compound is primarily utilized in the Suzuki–Miyaura cross-coupling reaction, where it acts as a nucleophile that interacts with electrophiles to form carbon-carbon bonds.

Mechanism of Action
The mode of action involves transmetalation with a palladium catalyst, facilitating the formation of new bonds essential for synthesizing complex organic molecules. Its stability under various conditions makes it a reliable reagent in synthetic chemistry, allowing for diverse applications in biological contexts .

Biological Applications

Pharmaceutical Development
Research indicates that derivatives of this compound exhibit significant biological activities, particularly as voltage-gated potassium channel blockers . These properties suggest potential therapeutic applications in treating neurological conditions such as multiple sclerosis and developing imaging agents for detecting demyelinated lesions.

Biochemical Pathways
The compound plays a role in several biochemical pathways, particularly those involving enzyme interactions. It has been shown to facilitate or inhibit specific pathways by interacting with various proteins and enzymes, thereby influencing cellular functions .

Case Studies

  • Antinociceptive Properties
    A study on potassium thiophene-3-trifluoroborate (a related compound) demonstrated its antinociceptive effects in mice. The research indicated that doses as low as 5 mg/kg significantly reduced pain responses without causing motor impairment, hinting at similar potential for this compound .
  • Enzyme Inhibition Studies
    Preliminary investigations suggest that organotrifluoroborates can act as inhibitors of serine proteases, with this compound showing promise as a non-covalent inhibitor of trypsin and α-chymotrypsin. This suggests its potential role in modulating enzyme activity within biological systems .

Stability and Temporal Effects

In laboratory settings, this compound has been observed to maintain stability over time under standard conditions. Its degradation products do not significantly alter the biochemical pathways it influences, making it a valuable tool for long-term studies .

Pharmacokinetics

The pharmacokinetics of organotrifluoroborates suggest favorable absorption and distribution characteristics, which are crucial for their effectiveness in biological applications. The compound's compatibility with various functional groups enhances its utility in drug design and synthesis.

Comparative Analysis

Compound NameUnique Features
Potassium 5-methoxypyridine-2-trifluoroborateDifferent position of methoxy group; varies reactivity
Potassium phthalimidomethyltrifluoroborateUsed in different coupling reactions; distinct biological activity
Potassium methyltrifluoroborateSimpler structure; widely used as a nucleophile

The comparison highlights the unique characteristics of this compound that make it particularly effective for certain applications while also showcasing its versatility compared to other organotrifluoroborates.

Q & A

Q. How is Potassium 5-Methoxypyridine-3-Trifluoroborate synthesized, and what key steps ensure high purity?

The synthesis typically involves halogenation of 5-methoxypyridine followed by lithiation and boronation. A general procedure includes reacting a pre-functionalized pyridine derivative with a borating agent (e.g., triisopropyl borate) under controlled lithiation conditions (using n-BuLi and tetramethylpiperidine). Subsequent treatment with KHF₂ yields the potassium trifluoroborate salt . Key steps include maintaining anhydrous conditions, stoichiometric control of reagents, and purification via Soxhlet extraction to remove inorganic byproducts .

Q. What safety precautions are critical when handling this compound?

  • Storage : Store in a cool, dry environment (<25°C) under inert gas (argon/nitrogen) to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. The compound may release HF upon decomposition; neutralize spills with calcium carbonate .
  • Disposal : Follow institutional guidelines for boron-containing waste.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution pattern and methoxy group integration .
  • ¹¹B NMR : Verify trifluoroborate formation (δ ≈ 0–3 ppm) .
  • IR Spectroscopy : Detect B-F stretching (1350–1450 cm⁻¹) and methoxy C-O bonds (1250 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M-K]⁻) .

Advanced Research Questions

Q. How does the methoxy group at the 5-position influence reactivity in Suzuki-Miyaura cross-coupling?

The electron-donating methoxy group enhances the stability of the boronate intermediate and modulates the electron density of the pyridine ring, potentially accelerating transmetallation with palladium catalysts. Comparative studies with non-methoxy analogs show improved coupling efficiency for electron-deficient aryl chlorides .

Q. What are the optimal catalytic systems for cross-coupling with sterically hindered substrates?

Pd(dppf)Cl₂ or XPhos/Pd(OAc)₂ systems are effective due to their ability to accommodate bulky substrates. Key parameters:

  • Solvent : DME/H₂O or THF/H₂O mixtures (3:1 ratio).
  • Base : Cs₂CO₃ or K₃PO₄ (2–3 equiv).
  • Temperature : 80–100°C for 12–24 hours .

Q. How can low yields in cross-coupling reactions be troubleshooted?

  • Purity Check : Ensure the boronate is free of residual Li/K salts via Soxhlet extraction .
  • Catalyst Screening : Test Pd(OAc)₂ with SPhos or RuPhos ligands for challenging substrates.
  • Oxygen Exclusion : Use degassed solvents and inert atmosphere to prevent catalyst deactivation .

Q. Are there strategies for functionalizing this compound beyond cross-coupling?

Yes. The trifluoroborate can undergo:

  • Reductive Amination : React with aldehydes/amines to form secondary amines (e.g., using NaBH₃CN) .
  • Electrophilic Substitution : Direct functionalization at the pyridine ring via iodination or nitration .

Q. What toxicological data exist for related organotrifluoroborates?

Studies on potassium thiophene-3-trifluoroborate (100 mg/kg, oral) showed no acute hepatotoxicity in mice, with normal ALT/AST and lipid peroxidation levels. However, receptor-mediated antinociceptive effects (via α₂-adrenergic/serotonergic pathways) suggest potential bioactivity requiring further evaluation .

Methodological Considerations

Q. How to analyze reaction mixtures containing this compound?

  • TLC : Use silica plates with EtOAc/hexane (Rf ≈ 0.3–0.5).
  • LC-MS : Monitor boron-containing intermediates via negative-ion mode.
  • ¹⁹F NMR : Track reaction progress (δ ≈ -140 ppm for BF₃K group) .

Q. What are the stability limits under varying pH and temperature?

  • Aqueous Media : Stable at pH 6–8; rapid hydrolysis occurs at pH <4 or >10.
  • Thermal Stability : Decomposes above 150°C, releasing BF₃ gas. Avoid prolonged heating in polar aprotic solvents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium 5-methoxypyridine-3-trifluoroborate
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Potassium 5-methoxypyridine-3-trifluoroborate

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